2,3-Dimethoxy-10-methylacridin-9(10H)-one

Physicochemical Property Drug-likeness ADME Prediction

2,3-Dimethoxy-10-methylacridin-9(10H)-one (CAS 25379-17-3) is a synthetic acridone alkaloid featuring a planar, tricyclic aromatic core with methoxy substituents at positions 2 and 3 and an N-methyl group at position 10. Unlike its naturally occurring 1-hydroxy analog, arborinine, this compound lacks a hydrogen bond donor at the 1-position, resulting in distinct physicochemical properties such as lower molecular weight (269.29 vs.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 25379-17-3
Cat. No. B12928228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-10-methylacridin-9(10H)-one
CAS25379-17-3
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C3=CC(=C(C=C31)OC)OC
InChIInChI=1S/C16H15NO3/c1-17-12-7-5-4-6-10(12)16(18)11-8-14(19-2)15(20-3)9-13(11)17/h4-9H,1-3H3
InChIKeyXZJCOSYXJZSQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Driven Overview of 2,3-Dimethoxy-10-methylacridin-9(10H)-one (CAS 25379-17-3)


2,3-Dimethoxy-10-methylacridin-9(10H)-one (CAS 25379-17-3) is a synthetic acridone alkaloid featuring a planar, tricyclic aromatic core with methoxy substituents at positions 2 and 3 and an N-methyl group at position 10 [1]. Unlike its naturally occurring 1-hydroxy analog, arborinine, this compound lacks a hydrogen bond donor at the 1-position, resulting in distinct physicochemical properties such as lower molecular weight (269.29 vs. 285.29 g/mol), reduced logP (3.1 vs. 3.3), and zero hydrogen bond donors [2]. These features position it as a valuable scaffold for studying the impact of peripheral hydroxylation on DNA intercalation and cellular permeability within acridone-based drug discovery programs [3].

Why 2,3-Dimethoxy-10-methylacridin-9(10H)-one Cannot Be Replaced by General Acridone Derivatives


Substituting 2,3-dimethoxy-10-methylacridin-9(10H)-one with a generic acridone or its 1-hydroxylated analog (arborinine) introduces critical changes in physicochemical and biological behavior. The absence of a 1-hydroxy group fundamentally alters hydrogen bonding capacity, lipophilicity, and topological polar surface area (tPSA: 40.46 Ų vs. 59 Ų for arborinine) [1]. These parameters directly influence membrane permeability, cellular efflux susceptibility, and off-target binding profiles, which are essential determinants in lead optimization campaigns. Furthermore, the target compound serves as a direct synthetic precursor to arborinine , making it irreplaceable as an intermediate in synthetic routes that require subsequent hydroxylation. Therefore, assuming interchangeability without experimental validation risks compromising both synthetic feasibility and pharmacological outcomes.

Quantitative Differentiation Evidence for 2,3-Dimethoxy-10-methylacridin-9(10H)-one Against Key Analogs


Physicochemical Profile Benchmarking Against Arborinine (1-Hydroxy Analog)

2,3-Dimethoxy-10-methylacridin-9(10H)-one exhibits a significantly different physicochemical profile compared to its 1-hydroxylated counterpart, arborinine. Computed properties indicate a lower molecular weight (269.29 vs. 285.29 g/mol), reduced lipophilicity (XLogP3-AA of 3.1 vs. 3.3), and crucially, zero hydrogen bond donors (vs. 1 for arborinine). The topological polar surface area (tPSA) is 40.46 Ų compared to 59 Ų for arborinine, a difference of approximately 18.5 Ų [1][2].

Physicochemical Property Drug-likeness ADME Prediction

Synthetic Versatility as a Non-Hydroxylated Acridone Scaffold

As a non-hydroxylated acridone, 2,3-dimethoxy-10-methylacridin-9(10H)-one serves as a direct synthetic precursor to arborinine through a 1-hydroxylation step. This is in contrast to arborinine itself, which cannot serve as a precursor for non-hydroxylated analogs without deoxygenation . Additionally, the dihydroacridone analog, 2,3-dimethoxy-10-methyl-10,8a-dihydroacridin-9(8aH)-one, was reported with an IC50 of 9.25 µM against acetylcholinesterase (AChE) [1]. The fully aromatic target compound, unlike its dihydro counterpart, maintains the planar intercalation motif essential for DNA binding, a structural requirement for acridone-based anticancer agents. The absence of the 1-hydroxy group provides a clean vector for further structural diversification.

Synthetic Chemistry Intermediate Late-stage Functionalization

Class-Level DNA Intercalation Potential of the Non-Hydroxylated Acridone Core

Acridone derivatives, including 2,3-dimethoxy-10-methylacridin-9(10H)-one, are known to intercalate into double-stranded DNA due to their planar aromatic structure, a property central to their anticancer activity [1]. The target compound's planar acridone core is structurally analogous to well-studied intercalators. While arborinine (1-hydroxy analog) exhibits anti-HCV activity with an IC50 of 6.4 ± 0.7 µg/mL, its DNA intercalation capacity may be influenced by the 1-hydroxy group's steric and electronic effects . The target compound's simpler hydrogen bonding profile (lacking the 1-OH) may reduce off-target interactions with protein kinases or other H-bond-sensitive targets, potentially offering a cleaner pharmacological profile for DNA-targeted therapies. This inference is based on class-level SAR where hydroxylation often increases polypharmacology.

DNA Intercalation Anticancer Biophysical Chemistry

Predicted Metabolic Stability Advantage Over 1-Hydroxy Acridones

The absence of a phenolic 1-hydroxy group in 2,3-dimethoxy-10-methylacridin-9(10H)-one eliminates a primary site for Phase II metabolic conjugation (glucuronidation and sulfation), which often limits the oral bioavailability of hydroxylated acridones like arborinine. Although arborinine is reported as orally active in LSD1 inhibition assays, its phenolic group likely undergoes extensive first-pass metabolism, whereas the target compound is predicted to have superior metabolic stability [1]. This structural difference translates to a calculated hydrogen bond donor count of 0 vs. 1, and a lower molecular weight, both favorable properties for improved pharmacokinetics according to Lipinski's rule-of-five analysis [2].

Drug Metabolism Phase II Conjugation Pharmacokinetics

Key Research and Development Scenarios for 2,3-Dimethoxy-10-methylacridin-9(10H)-one


SAR Studies for DNA Intercalation-Based Anticancer Agents

Utilize 2,3-dimethoxy-10-methylacridin-9(10H)-one as a core scaffold to systematically synthesize and evaluate a series of derivatives with varying substituents at the 1-position. Compare their DNA binding affinity (e.g., via UV-Vis titration with CT-DNA) and cytotoxicity against cancer cell lines, using arborinine and the parent compound as benchmarks. This approach directly leverages the compound's synthetic versatility and its absence of a 1-hydroxy group to delineate the role of peripheral hydrogen bonding in intercalation efficacy, as implied by its lower tPSA and logP relative to arborinine [1].

Prodrug Design and Pharmacokinetic Optimization

Employ the compound as a metabolically more stable acridone core for designing ester or carbamate prodrugs that aim to improve oral bioavailability. The absence of a phenolic -OH eliminates a direct conjugation site, potentially reducing first-pass clearance compared to arborinine. In vivo PK studies in rodents can validate whether this structural modification leads to a superior AUC and half-life, as predicted by the favorable physicochemical properties (0 HBD, tPSA 40.46 Ų). This scenario is directly supported by the quantitative property comparison in Section 3 .

Green Synthesis of Arborescent Alkaloid Libraries

Use 2,3-dimethoxy-10-methylacridin-9(10H)-one as a key intermediate in a divergent synthetic strategy to access a library of naturally occurring 1-hydroxy acridone alkaloids, including arborinine, melicopidine, and related compounds. The compound's commercial availability and established synthetic routes make it a cost-effective starting point for parallel synthesis. This application is grounded in the compound's role as a direct precursor to arborinine, as referenced in Section 3, which enables efficient late-stage diversification [2].

Development of Fluorescent DNA Probes

Exploit the planar acridone core of the target compound to design novel DNA-binding fluorescent dyes. The lack of a 1-hydroxy group may enhance quantum yield by reducing photoinduced electron transfer (PET) quenching, a common drawback of hydroxylated acridones. This hypothesis can be tested by comparing the fluorescence properties (λex/λem, quantum yield) of the target compound with those of arborinine upon titration with DNA, offering a procurement rationale for groups developing next-generation biophysical tools [1].

Quote Request

Request a Quote for 2,3-Dimethoxy-10-methylacridin-9(10H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.